molecular formula C12H13NO2 B6606373 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylicacid CAS No. 2167298-15-7

1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylicacid

Cat. No.: B6606373
CAS No.: 2167298-15-7
M. Wt: 203.24 g/mol
InChI Key: VMDBBPXQQWFIGG-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic organic compound featuring a pyridine ring attached to a strained bicyclo[2.1.1]hexane scaffold and a carboxylic acid functional group. This structure combines rigidity from the bicyclic framework with the electronic properties of the pyridine moiety, making it a promising candidate for medicinal chemistry and materials science.

Properties

IUPAC Name

1-pyridin-2-ylbicyclo[2.1.1]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11(15)9-5-8-6-12(9,7-8)10-3-1-2-4-13-10/h1-4,8-9H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDBBPXQQWFIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid, with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol, is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique bicyclic structure and potential biological activities. This compound is recognized for its ability to act as a bioisostere of ortho-substituted benzene rings, which can enhance the pharmacological properties of various bioactive compounds.

The biological activity of 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is primarily attributed to its interaction with molecular targets through its bicyclic structure. The pyridine ring facilitates π-π interactions, while the bicyclo[2.1.1]hexane moiety contributes rigidity and spatial orientation, which are crucial for binding to biological targets .

Antifungal Activity

Recent studies have demonstrated that derivatives of bicyclo[2.1.1]hexanes exhibit considerable antifungal properties. For instance, the incorporation of this compound into the structure of known fungicides has resulted in enhanced antifungal activity compared to their parent compounds. In a comparative study involving marketed fungicides such as boscalid and bixafen, it was found that replacing the ortho-benzene ring with bicyclo[2.1.1]hexane led to significant variations in solubility and bioactivity, indicating its potential as a scaffold for developing new antifungal agents .

Case Study 1: Boscalid Analog

In a study evaluating the antifungal activity of boscalid analogs, it was reported that the substitution of the ortho-benzene ring with bicyclo[2.1.1]hexane resulted in a threefold increase in solubility (from 11 μM to 35 μM), enhancing its efficacy against various fungal strains .

Case Study 2: Bixafen Analog

Conversely, the analog derived from bixafen showed decreased solubility (from 30 μM to 4 μM) when subjected to similar modifications, suggesting that the effects of bicyclo[2.1.1]hexane substitutions can vary significantly depending on the parent compound's structure and properties .

Lipophilicity and Metabolic Stability

The lipophilicity of compounds can significantly affect their absorption and distribution in biological systems. The replacement of ortho-benzene rings with bicyclo[2.1.1]hexane generally resulted in a decrease in calculated lipophilicity by 0.7–1.2 units across several bioactive compounds, although experimental lipophilicity remained relatively unchanged for most compounds tested .

Metabolic stability was also impacted; for instance, conivaptan showed increased metabolic stability with the incorporation of bicyclo[2.1.1]hexane, while other compounds like lomitapide experienced a dramatic decrease in stability when modified similarly .

Table 1: Comparative Biological Activity Data

CompoundSolubility (μM)Lipophilicity (c log P)Metabolic Stability (CL int)
Boscalid11-31
Boscalid Analog35-29
Bixafen30--
Bixafen Analog4--
Conivaptan--12
Conivaptan Analog--31

Table 2: Structural Properties

PropertyValue
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
CAS Number2167298-15-7
Purity≥95%

Comparison with Similar Compounds

Structural Variations

Positional Isomers and Substitutents
  • 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride (): A positional isomer with the carboxylic acid group at position 5. The pyridine substituent’s position (2 vs. Priced at €934/50mg, this highlights the cost implications of synthetic complexity.
  • 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid (): Substituted with a dichlorophenyl group, this compound (C₁₃H₁₂Cl₂O₂) demonstrates how halogenated aryl groups enhance lipophilicity and metabolic stability compared to pyridine .
  • 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (): Features a sulfur-containing thiazole ring (C₁₀H₁₁NO₂S), which may improve π-stacking interactions but reduce solubility compared to pyridine .
Functional Group Modifications
  • 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid (): An amino-substituted analog (C₇H₁₁NO₂) with a predicted pKa of 2.30, indicating moderate acidity. The amino group introduces basicity, unlike the pyridine-containing target compound .
  • 1-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid (): A Boc-protected derivative (C₁₂H₁₉NO₄), serving as a synthetic intermediate. The Boc group enhances stability during synthesis but requires deprotection for further reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Predicted pKa Key Features
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid C₁₁H₁₁NO₂ 193.21 ~2.3 Pyridine enhances π-π interactions.
1-(3,4-Dichlorophenyl) analog () C₁₃H₁₂Cl₂O₂ 283.14 Not reported Chlorine increases lipophilicity.
1-(Thiazol-5-yl) analog () C₁₀H₁₁NO₂S 209.26 Not reported Sulfur improves metabolic resistance.
2-Amino analog () C₇H₁₁NO₂ 141.17 2.30 Amino group introduces basicity.

Preparation Methods

Precursor Design and Reaction Optimization

Photochemical methods often utilize norbornadiene derivatives functionalized with pyridine rings. A representative protocol involves irradiating a solution of 2-vinylpyridine and a strained cyclopropane derivative (e.g., bicyclo[2.1.1]hex-5-ene) under UV light (λ = 300–350 nm) in an inert atmosphere. The reaction proceeds via a suprafacial [2+2] cycloaddition, yielding the bicyclic adduct with moderate stereoselectivity. Purification via medium-pressure liquid chromatography (MPLC) is critical to isolate the desired product from regioisomeric byproducts.

Limitations and Modifications

While photochemical methods are conceptually straightforward, low yields (typically 30–45%) and competing side reactions limit their utility. Substituting electron-deficient dienophiles, such as 2-cyanopyridine, improves reaction efficiency by stabilizing the transition state. Additionally, chiral auxiliaries or asymmetric catalysis remain underexplored for this system, representing a key area for future research.

Transition Metal-Catalyzed Coupling Reactions

Copper-Mediated Arylations

Copper(I) catalysts, such as copper(I) thiophene-2-carboxylate, enable the coupling of bicyclo[2.1.1]hexane ketones with pyridin-2-ylthianthrenium salts. In a reported procedure, irradiation with blue LEDs in the presence of (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ facilitates single-electron transfer, forming the C–Pyridin-2-yl bond at the bridgehead position. This method achieves higher regioselectivity compared to photochemical approaches, with yields reaching 60–70% for analogous aryl systems.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of brominated bicyclo[2.1.1]hexane intermediates introduces carboxylic acid groups directly. For instance, treating 1-bromobicyclo[2.1.1]hexane with pyridin-2-ylzinc bromide under CO atmosphere (1 atm) in the presence of Pd(PPh₃)₄ generates the target acid after acidic workup. This one-pot strategy avoids multi-step functionalization but requires stringent control over CO pressure and temperature to prevent decarbonylation side reactions.

Post-Synthetic Functionalization of Bicyclic Intermediates

Oxidation of Alcohol Precursors

Hydroxymethyl-substituted bicyclo[2.1.1]hexanes, accessible via aldol condensation or Grignard additions, are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄). For example, 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-methanol is converted to the carboxylic acid in 65–75% yield, though over-oxidation to ketones remains a concern.

Hydrolysis of Nitriles and Esters

Nitrile-containing intermediates, synthesized via Ritter reaction or nucleophilic substitution, are hydrolyzed to carboxylic acids under acidic (HCl/H₂O) or basic (KOH/EtOH) conditions. Similarly, methyl esters derived from Fischer esterification are saponified using LiOH in tetrahydrofuran (THF). These methods offer compatibility with acid-sensitive pyridine rings but necessitate careful pH control to avoid decomposition.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Photochemical [2+2]UV light, norbornadiene derivatives30–45Simple setupLow yields, poor stereocontrol
Cu-catalyzed couplingCu(I) catalysts, blue LEDs60–70High regioselectivityRequires specialized ligands
Pd-catalyzed carbonylationPd(PPh₃)₄, CO atmosphere50–60Direct acid formationSensitive to reaction conditions
Oxidation of alcoholsJones reagent65–75Reliable for bulk synthesisRisk of over-oxidation

Q & A

Q. What are the key synthetic strategies for 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid, and how can reaction parameters be optimized?

Answer: Synthesis of bicyclic compounds like this often involves [2+2] cycloaddition or ring-closing metathesis. For example, fluorinated analogs (e.g., 4-fluoro-2-azabicyclo derivatives) require optimization of catalysts (e.g., palladium or nickel-based systems), temperature (60–120°C), and solvent polarity to achieve >80% yields . Post-synthetic steps, such as hydrolysis of ester intermediates, must be carefully controlled to preserve stereochemical integrity. Reaction monitoring via TLC or HPLC is critical to identify optimal quenching points .

Q. How can structural elucidation and purity assessment be systematically performed for this compound?

Answer:

  • Purity: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Mobile phases like acetonitrile/water (0.1% TFA) are effective for polar bicyclic systems .
  • Structure: Combine 1^1H/13^13C NMR to confirm bicyclic framework and substituent positions (e.g., pyridin-2-yl vs. azabicyclo groups). X-ray crystallography resolves absolute stereochemistry, as demonstrated for (1R,2S,5S)-6,6-dimethyl-3-azabicyclo derivatives . Mass spectrometry (HRMS) validates molecular weight .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Answer:

  • Enzyme inhibition: Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, fluorogenic substrates (e.g., AMC-tagged peptides) can quantify inhibition kinetics .
  • Cellular uptake: Employ radiolabeled analogs (e.g., 3^3H or 14^14C) to study permeability in Caco-2 or MDCK cell monolayers, referencing protocols for similar bicyclic carboxylic acids .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. For example, the pyridin-2-yl group’s π-π stacking with aromatic residues (e.g., His or Phe) can be simulated .
  • MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze hydrogen-bond persistence and RMSD values to prioritize analogs for synthesis .

Q. How should researchers resolve discrepancies in bioactivity data between synthetic batches?

Answer:

  • Purity-driven variation: Compare HPLC traces and quantify residual solvents (e.g., DMSO) via GC-MS, as impurities >0.5% can skew IC50_{50} values .
  • Stereochemical analysis: Use chiral HPLC or capillary electrophoresis to detect enantiomeric excess. For example, minor stereoisomers in (1R,2S,5S)-azabicyclo derivatives reduced potency by 10-fold .
  • Orthogonal assays: Validate activity across multiple platforms (e.g., SPR for binding affinity vs. cell-based assays) to isolate experimental artifacts .

Q. What strategies address stereochemical challenges during bicyclo[2.1.1]hexane synthesis?

Answer:

  • Chiral auxiliaries: Incorporate Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during ring-closing steps, as seen in norbornene-based syntheses .
  • Asymmetric catalysis: Apply Rh(II)- or Cu(I)-catalyzed cyclopropanations to install vicinal stereocenters. For example, dirhodium tetracarboxylates achieved >90% ee in bicyclo[3.1.0]hexane systems .
  • Post-synthetic resolution: Use enzymatic hydrolysis (e.g., lipases) to separate diastereomers of ester intermediates, followed by recrystallization .

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